![molecular formula C13H13IN2O3 B7466526 (2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide](/img/structure/B7466526.png)
(2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide
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Overview
Description
(2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and biochemical and physiological effects that make it useful for a variety of laboratory experiments. In
Scientific Research Applications
((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide has been found to have several potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
In addition to its potential applications in cancer research, ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide has also been studied for its antimicrobial properties. This compound has been found to be effective against a variety of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide is not yet fully understood. However, it is believed to work by inhibiting the activity of specific enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the suppression of bacterial and fungal growth.
Biochemical and Physiological Effects
((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer and antimicrobial properties, this compound has also been shown to have anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide in laboratory experiments is its unique mechanism of action. This compound has been found to work differently than other anti-cancer and antimicrobial compounds, making it a potential candidate for the development of new therapies.
However, there are also limitations to using ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide in laboratory experiments. One of the main limitations is its relatively low solubility in water. This can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of this compound, which could lead to the development of new drugs for a variety of conditions.
Synthesis Methods
The synthesis of ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide involves a multi-step process. The first step involves the synthesis of 4-ethoxy-3-iodo-5-methoxyphenylacetic acid. This is achieved by reacting 4-ethoxy-3-iodo-5-methoxybenzaldehyde with malonic acid in the presence of a catalyst. The resulting product is then treated with thionyl chloride to form the acid chloride, which is then reacted with cyanoacetic acid to form the cyanoacetic acid ester.
The second step involves the synthesis of ((2Z)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide)-2-Cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide. The cyanoacetic acid ester is reacted with ethyl acetoacetate in the presence of a base to form the corresponding enolate. This enolate is then reacted with the acid chloride of 4-ethoxy-3-iodo-5-methoxyphenylacetic acid to form the final product.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3/c1-3-19-12-10(14)5-8(6-11(12)18-2)4-9(7-15)13(16)17/h4-6H,3H2,1-2H3,(H2,16,17)/b9-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOABTDYVSADZGK-WTKPLQERSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1I)/C=C(/C#N)\C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-ethoxy-3-iodo-5-methoxyphenyl)prop-2-enamide |
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